![molecular formula C24H32N4OS B2665633 N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-33-2](/img/structure/B2665633.png)
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
1,2,4-Triazoles have a five-membered ring structure with three nitrogen atoms. The exact structure of a specific 1,2,4-triazole compound would depend on the substituents attached to the ring .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds. They are aromatic, due to the presence of a 6π electron system in the ring. The exact physical and chemical properties of a specific 1,2,4-triazole compound would depend on the substituents present on the ring .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Material Enhancement
Catalytic Synthesis of N-Aryladamantane-1-carboxamides : This research involves the synthesis of N-aryl(benzyl)adamantane-1-carboxamides, which are produced by reacting adamantane-1-carboxylic acid with aromatic amines. The process highlights the compound's utility in synthesizing materials with potential applications in medicinal chemistry and material science (Shishkin et al., 2020).
Polymeric Materials Development
Synthesis and Characterization of Adamantane-type Cardo Polyamides : This study outlines the creation of new polyamides using an adamantane-type cardo dicarboxylic acid. These polyamides exhibit high molecular weight, solubility in various solvents, and significant mechanical strength, highlighting the compound's utility in developing advanced polymeric materials (Liaw et al., 1999).
Antimicrobial and Anti-inflammatory Applications
Synthesis, Antimicrobial, and Anti-inflammatory Activity of Adamantane Derivatives : This research demonstrates the potential of adamantane derivatives in producing compounds with potent antibacterial activity and good dose-dependent anti-inflammatory effects, showcasing the compound's relevance in developing new therapeutic agents (Al-Abdullah et al., 2014).
Advanced Material Applications
Nanoscale Adamantane Derivatives for AFM Applications : The study presents the synthesis of novel nanoscale adamantane derivatives designed for atomic force microscopy (AFM) applications, emphasizing the compound's potential in nanotechnology and surface science (Li et al., 2003).
Broad-Spectrum Antibacterial Candidates
Synthesis and Structure Insights of Novel Broad-Spectrum Antibacterial Candidates : This research discusses the synthesis of adamantane-1-carbohydrazide derivatives that exhibit potent antibacterial activity, indicating the compound's application in addressing bacterial resistance (Al-Wahaibi et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c1-2-3-9-30-23-27-26-21(28(23)20-7-5-4-6-8-20)16-25-22(29)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-8,17-19H,2-3,9-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQRSOCMCUXQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

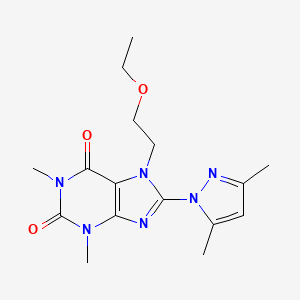
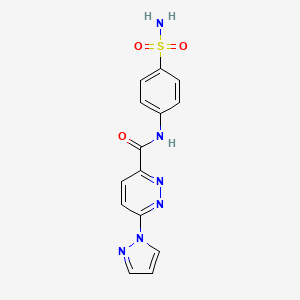
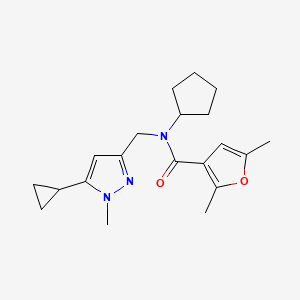
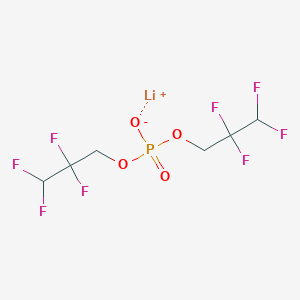
![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)
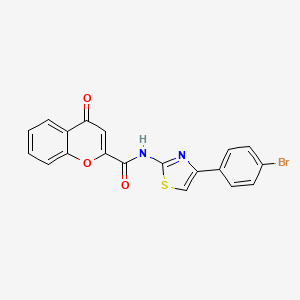
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2665563.png)
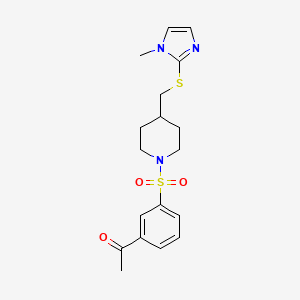
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)
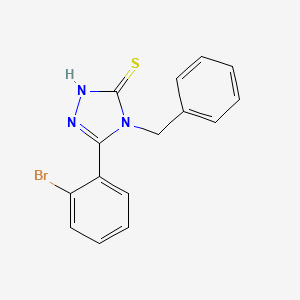
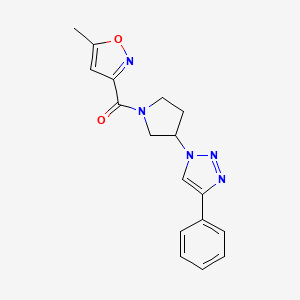
![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)
